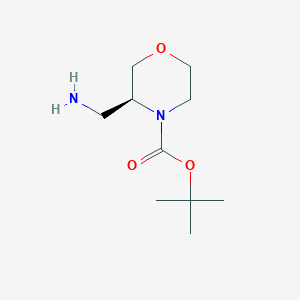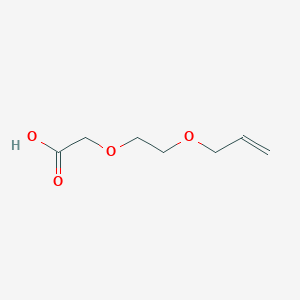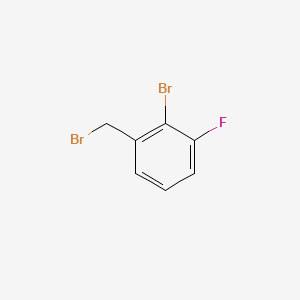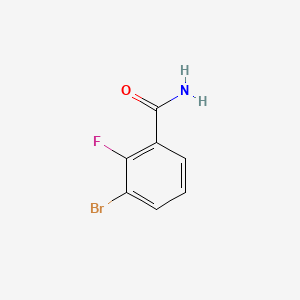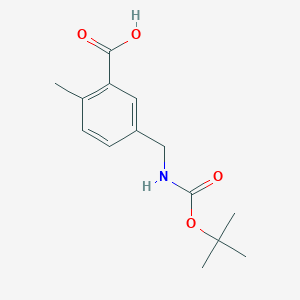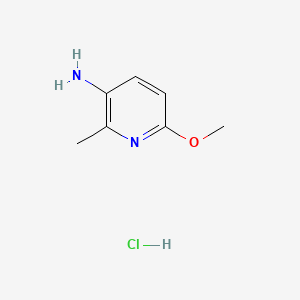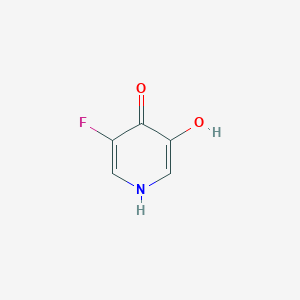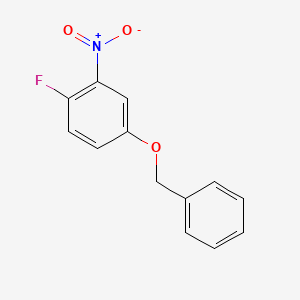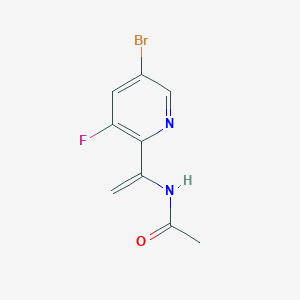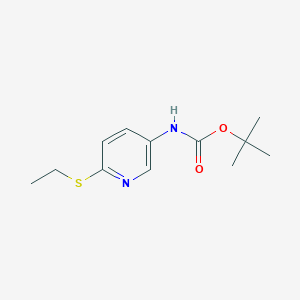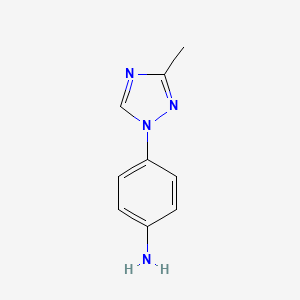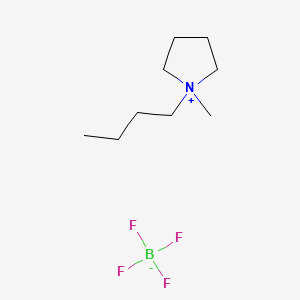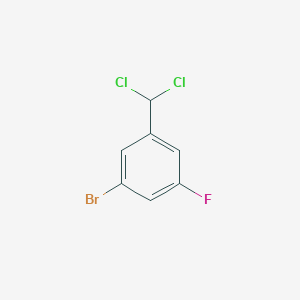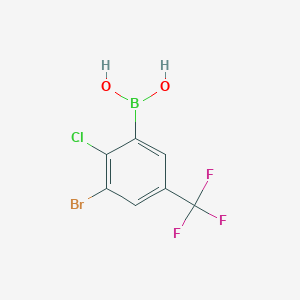
3-Bromo-2-chloro-5-(trifluoromethyl)phenylboronic acid
Descripción general
Descripción
“3-Bromo-2-chloro-5-(trifluoromethyl)phenylboronic acid” is a type of organoboron compound. Organoboron compounds are highly valuable building blocks in organic synthesis . The introduction of a fluorine atom directly to the aromatic ring or to its substituents usually increases the Lewis acidity of these compounds, which is important in terms of their applications as well as stability .
Synthesis Analysis
The synthesis of “3-Bromo-2-chloro-5-(trifluoromethyl)phenylboronic acid” and similar compounds often involves Suzuki–Miyaura coupling . This is a widely-applied transition metal catalysed carbon–carbon bond forming reaction. Its success originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared and generally environmentally benign organoboron reagent .
Molecular Structure Analysis
The molecular structure of “3-Bromo-2-chloro-5-(trifluoromethyl)phenylboronic acid” can be represented by the formula CHBBrFO . The exact mass is 267.951813 Da .
Physical And Chemical Properties Analysis
The physical and chemical properties of “3-Bromo-2-chloro-5-(trifluoromethyl)phenylboronic acid” and similar compounds have been studied extensively. They were characterized by 1 H, 13 C, 11 B and 19 F NMR spectroscopy . The acidity of all the isomers was evaluated by both spectrophotometric and potentiometric titrations .
Aplicaciones Científicas De Investigación
Catalysis and Organic Synthesis
Phenylboronic acids, including derivatives with halogen and trifluoromethyl substituents, are utilized as catalysts or intermediates in organic synthesis. For example, 2,4-bis(trifluoromethyl)phenylboronic acid has been shown to be an effective catalyst for dehydrative amidation between carboxylic acids and amines, aiding in peptide synthesis (Wang, Lu, & Ishihara, 2018). This showcases the utility of phenylboronic acids in facilitating bond formation crucial for developing pharmaceuticals and complex organic molecules.
Crystal Engineering and Material Science
Phenylboronic acids also find applications in crystal engineering and the development of novel materials. The crystal structures of various halophenylboronic acids have been characterized, revealing insights into their potential for constructing supramolecular architectures (Shimpi, Seethalekshmi, & Pedireddi, 2007). Such structural information is pivotal for designing materials with specific properties, including porosity, optical activity, and reactivity.
Antibacterial Activity
Research on (trifluoromethoxy)phenylboronic acids has explored their physicochemical, structural, and antimicrobial properties. These studies provide insights into the antibacterial potency of boronic acids against common pathogens such as Escherichia coli and Bacillus cereus, offering a potential pathway for developing new antibacterial agents (Adamczyk-Woźniak et al., 2021).
Green Chemistry and Sustainable Processes
The development of easily recyclable catalysts, such as 3,5-bis(perfluorodecyl)phenylboronic acid, for direct amide condensation reactions represents an advance in green chemistry. These catalysts support the creation of more sustainable chemical processes by minimizing waste and facilitating catalyst recovery (Ishihara, Kondo, & Yamamoto, 2001).
Pharmaceutical and Medicinal Chemistry
Phenylboronic acids play roles in the synthesis of pharmaceuticals and exploration of medicinal chemistry. For instance, Suzuki cross-coupling reactions involving arylboronic acids have been used to synthesize various derivatives with potential pharmacological activities, highlighting the versatility of phenylboronic acids in drug discovery (Ikram et al., 2015).
Safety And Hazards
“3-Bromo-2-chloro-5-(trifluoromethyl)phenylboronic acid” and similar compounds may cause respiratory irritation and skin irritation . If swallowed or in contact with skin, it is recommended to call a poison center or doctor/physician. It is also advised to avoid breathing dust/fume/gas/mist/vapors/spray and to wear protective gloves/protective clothing/eye protection/face protection .
Direcciones Futuras
The future directions of “3-Bromo-2-chloro-5-(trifluoromethyl)phenylboronic acid” and similar compounds involve their potential applications in various fields. For example, they can be used in the synthesis of aryl- and hetarylfurocoumarins via Suzuki reaction . They can also be used in the synthesis of Et canthinone-3-carboxylates from Et 4-bromo-6-methoxy-1,5-naphthyridine-3-carboxylate via a Pd-catalyzed Suzuki-Miyaura coupling and a Cu-catalyzed amidation reaction .
Propiedades
IUPAC Name |
[3-bromo-2-chloro-5-(trifluoromethyl)phenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BBrClF3O2/c9-5-2-3(7(11,12)13)1-4(6(5)10)8(14)15/h1-2,14-15H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBIZIJSYGAIRIZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC(=C1Cl)Br)C(F)(F)F)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BBrClF3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10659381 | |
| Record name | [3-Bromo-2-chloro-5-(trifluoromethyl)phenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10659381 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
303.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-2-chloro-5-(trifluoromethyl)phenylboronic acid | |
CAS RN |
957120-85-3 | |
| Record name | B-[3-Bromo-2-chloro-5-(trifluoromethyl)phenyl]boronic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=957120-85-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | [3-Bromo-2-chloro-5-(trifluoromethyl)phenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10659381 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



